molecular formula C18H14O3 B14432909 (+)-(1R,2S,3S,4R)-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene CAS No. 80446-23-7

(+)-(1R,2S,3S,4R)-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene

Cat. No.: B14432909
CAS No.: 80446-23-7
M. Wt: 278.3 g/mol
InChI Key: JNQSJMYLVFOQBK-XDNAFOTISA-N
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Description

(+)-(1R,2S,3S,4R)-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its unique structure, which includes multiple fused benzene rings and functional groups such as hydroxyl and epoxy groups. It is known for its significant photophysical and photochemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-(1R,2S,3S,4R)-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene typically involves multiple steps, including Friedel-Crafts acylation, cyclization, and oxidation reactions. One common method involves the reaction of 1,4-naphthoquinone with 1,3-butadiene, followed by oxidation with chromium trioxide in glacial acetic acid to form 9,10-anthraquinone. Subsequent reduction with zinc dust yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(+)-(1R,2S,3S,4R)-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can yield dihydro and tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, are common.

    Addition: The compound can undergo addition reactions, such as Diels-Alder reactions, to form cycloadducts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like acetic acid and ethanol.

Major Products Formed

Major products formed from these reactions include anthraquinone derivatives, dihydroanthracene, and various substituted anthracenes. These products are often used as intermediates in the synthesis of dyes, pharmaceuticals, and other organic materials.

Scientific Research Applications

(+)-(1R,2S,3S,4R)-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (+)-(1R,2S,3S,4R)-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to cytotoxic effects. It also generates reactive oxygen species (ROS) that can induce oxidative stress and damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other polycyclic aromatic hydrocarbons such as anthracene, phenanthrene, and 9,10-dimethylanthracene. These compounds share structural similarities but differ in their functional groups and photophysical properties .

Uniqueness

The uniqueness of (+)-(1R,2S,3S,4R)-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene lies in its specific arrangement of hydroxyl and epoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

80446-23-7

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

(3R,5S,6S,7R)-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol

InChI

InChI=1S/C18H14O3/c19-15-12-6-5-11-7-9-3-1-2-4-10(9)8-13(11)14(12)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17-,18+/m1/s1

InChI Key

JNQSJMYLVFOQBK-XDNAFOTISA-N

Isomeric SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3[C@@H]5[C@@H](O5)[C@H]([C@@H]4O)O

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C5C(O5)C(C4O)O

Origin of Product

United States

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